molecular formula C8H5BrN2O2 B15124992 5-Bromo-1H-benzimidazole-4-carboxylicacid

5-Bromo-1H-benzimidazole-4-carboxylicacid

Cat. No.: B15124992
M. Wt: 241.04 g/mol
InChI Key: XTWMPUYFKQHOLW-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzimidazole-4-carboxylicacid is a heterocyclic aromatic compound that features a benzimidazole core with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-Bromo-1H-benzimidazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

5-Bromo-1H-benzimidazole-4-carboxylicacid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-1H-benzimidazole-4-carboxylicacid .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzimidazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1H-benzimidazole-4-carboxylicacid include other benzimidazole derivatives such as:

  • 5-Chloro-1H-benzimidazole-4-carboxylicacid
  • 5-Fluoro-1H-benzimidazole-4-carboxylicacid
  • 5-Iodo-1H-benzimidazole-4-carboxylicacid

These compounds share the benzimidazole core structure but differ in the substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

XTWMPUYFKQHOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)Br

Origin of Product

United States

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